2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile physical and chemical properties
2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile physical and chemical properties
An In-depth Technical Guide to 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile
Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold
The fusion of pyrimidine and pyridine rings gives rise to the pyridopyrimidine scaffold, a class of heterocyclic compounds that are structural analogs to biologically crucial purines and pteridines. Among the possible isomers, the pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including potent inhibition of various kinases, making them a focal point in the development of targeted therapies for oncology and inflammatory diseases.[1][2]
This guide focuses on a key intermediate in this field: 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile . The strategic placement of three chlorine atoms at the 2, 4, and 7 positions provides a versatile platform for sequential and regioselective functionalization through nucleophilic aromatic substitution (SₙAr) reactions. The addition of a cyano group at the 6-position further modulates the electronic properties of the ring system and offers another handle for chemical modification. This molecule is not merely a synthetic building block; it is the cornerstone for the synthesis of complex, biologically active agents, including dual mTORC1/mTORC2 inhibitors such as AZD8055.[3] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling.
Compound Identification and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic identity and physical characteristics.
Chemical Structure and Identity
The structure of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile is characterized by a fused pyridine and pyrimidine ring system with three chloro substituents and a nitrile group.
Figure 1: Chemical Structure of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile.
Physicochemical Data Summary
Quantitative data for this specific compound is sparse in public literature; however, data from suppliers and analysis of related structures provide a reliable profile.
| Property | Value | Source/Reference |
| CAS Number | 117506-01-1 | [4] |
| Molecular Formula | C₈Cl₃N₅ | Calculated |
| Molecular Weight | 288.49 g/mol | Calculated |
| Physical Form | Solid (White to yellow or brown powder) | |
| Purity | Typically >95% | |
| Storage | Refrigerated, inert atmosphere | [5] |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO). Poorly soluble in water and nonpolar alkanes. | Inferred from related structures |
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile relies on standard analytical techniques. While a definitive public spectrum is not available, the expected spectral characteristics can be inferred from extensive data on closely related analogs.[2][6][7][8]
-
¹H NMR: Due to the absence of protons on the heterocyclic core, a proton NMR spectrum will primarily be used to identify and quantify solvent impurities or residual protons from synthesis.
-
¹³C NMR: The carbon spectrum is highly informative. It is expected to show eight distinct signals for the carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic range of 115-120 ppm. The carbons bonded to chlorine (C-Cl) will be significantly downfield.
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Infrared (IR) Spectroscopy: IR analysis is crucial for identifying key functional groups. A sharp, strong absorption band is expected in the range of 2210-2230 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.[2][7] Other key signals would include C=N and C=C stretching vibrations for the aromatic rings between 1400-1600 cm⁻¹.
-
Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) will show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺). A key diagnostic feature will be the characteristic isotopic pattern for a molecule containing three chlorine atoms (a cluster of peaks at M, M+2, M+4, and M+6 with a distinctive intensity ratio). For example, LC-MS analysis of the closely related 2,4,7-trichloropyrido[2,3-d]pyrimidine showed an m/z of 234 [M+H]⁺.[3]
Chemical Properties and Reactivity Profile
The synthetic utility of this compound is derived from the differential reactivity of its three chloro substituents. The electron-withdrawing nature of the pyrimidine ring, further activated by the nitrile group, makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SₙAr).
Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)
The positions C4, C2, and C7 exhibit different levels of reactivity, allowing for controlled, stepwise functionalization. This is the cornerstone of its application in building complex molecules.
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C4 Position: The C4 position is generally the most electrophilic and therefore the most reactive towards nucleophiles. This is due to stabilization of the Meisenheimer intermediate by the adjacent nitrogen atoms (N3 and N8a). Reactions with amines, such as morpholine, often occur selectively at this position under relatively mild conditions.[9]
-
C2 Position: The C2 position is the next most reactive site. After functionalization at C4, a stronger nucleophile or more forcing conditions (higher temperature, microwave irradiation) can be used to achieve substitution at C2.[9][10]
-
C7 Position: The C7 position on the pyridine ring is the least reactive of the three. Substitution at this site typically requires harsher conditions, such as high-temperature reactions or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[9][10]
Figure 2: Logical workflow for the regioselective substitution of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile.
Reactivity of the Nitrile Group
The nitrile group is relatively stable under the conditions used for SₙAr reactions. However, it can be hydrolyzed to a carboxamide or carboxylic acid under strong acidic or basic conditions, or reduced to an amine, providing further avenues for derivatization.
Synthesis and Purification Protocol
Proposed Synthetic Scheme
Starting Material: 6-Cyano-7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Reagent: Phosphorus Oxychloride (POCl₃) Catalyst/Base: N,N-Diisopropylethylamine (DIPEA) or similar tertiary amine Solvent: Toluene or neat POCl₃
Step-by-Step Experimental Protocol
CAUTION: This reaction involves corrosive and toxic reagents and should be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
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Reaction Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add the starting material, 6-Cyano-7-chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in anhydrous toluene (approx. 0.5 M concentration). Under a nitrogen atmosphere, add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.
-
Initial Heating: Heat the reaction mixture to 70 °C and stir for 30 minutes to ensure complete salt formation.
-
Chlorinating Agent Addition: Cool the mixture to room temperature. Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise via a dropping funnel. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully , pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This is a highly exothermic and gas-evolving step.
-
Extraction: Once the quench is complete, neutralize the acidic aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, often as a brown oil or solid.[3]
-
Purification: Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford the pure 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile.[3]
Figure 3: A generalized workflow for the synthesis and purification of the title compound.
Applications in Medicinal Chemistry and Drug Discovery
The primary value of 2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile lies in its role as a versatile intermediate for creating libraries of substituted pyridopyrimidines. This scaffold is a well-established pharmacophore for kinase inhibition. By strategically introducing different substituents at the C2, C4, and C7 positions, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties against specific biological targets.
Derivatives of the pyrido[2,3-d]pyrimidine-6-carbonitrile core have been investigated as:
-
Anticancer Agents: Targeting kinases involved in cell proliferation and survival pathways.[2][12][13]
-
Antimicrobial and Antiviral Agents: The scaffold has shown broad bioactivity against various pathogens.[1][6]
-
PI3K/mTOR Inhibitors: As explicitly demonstrated in the synthesis of developmental drugs like AZD8055, this core is crucial for targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][9]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related trichloropyrimidine compounds provide essential safety guidance.[14][15][16][17][18]
-
Hazard Classification: Expected to be classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).[15][17] Some analogs are listed as toxic or harmful if swallowed, inhaled, or in contact with skin.[5]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated chemical fume hood.[17][18] Avoid breathing dust, fumes, or vapors.[17] Avoid contact with skin, eyes, and clothing.[14][16] Wash hands thoroughly after handling.[14][16]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16][17]
-
Fire: Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.[14] Thermal decomposition can release toxic gases such as nitrogen oxides (NOx) and hydrogen chloride (HCl).[14]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C) is recommended.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[14][17]
References
- Chaudhari, P. K. (2011). Synthesis and biological studies of trihydro pyrido [2, 3-d] pyrimidines 6 –carbonitrile. International Journal of Life Science and Pharma Research.
- Sauthon, C., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5326.
- Dongre, R. S., et al. (n.d.). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group. The Royal Society of Chemistry.
- El-Naggar, M., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 11(1), 1-13.
-
Cole-Parmer. (2005). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 6-Chloropyrido[2,3-d]pyrimidine.
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-12.
-
ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. Retrieved from [Link]
- Wang, Y., et al. (2016).
- Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
- Ghorab, M. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6876.
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. Retrieved from [Link]
- Ioannou, P. V., et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190.
- Notz, W. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,7-Trichloropyrido[2,3-d]pyrimidine | 938443-20-0 [chemicalbook.com]
- 4. king-pharm.com [king-pharm.com]
- 5. 2,4,7-trichloropyrido[2,3-d]pyrimidine | 938443-20-0 [sigmaaldrich.com]
- 6. ijlpr.com [ijlpr.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. aksci.com [aksci.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
